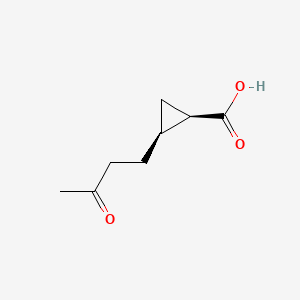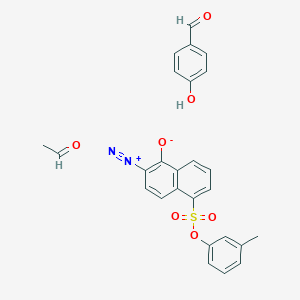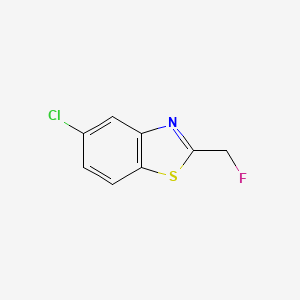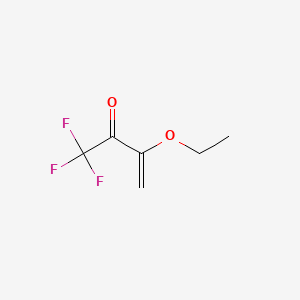![molecular formula C9H16N2O2 B576071 Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate CAS No. 171351-26-1](/img/structure/B576071.png)
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is a bicyclic organic compound that features a diazabicyclo[2.2.2]octane (DABCO) core. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and in-line purification systems can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds.
Isomerization: The compound can also catalyze isomerization reactions, where the structural arrangement of molecules is altered.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, acyl chlorides, and various electrophiles. Reaction conditions typically involve the use of organic solvents like dichloromethane, acetonitrile, or toluene, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions with alkyl halides yield alkylated derivatives, while cycloaddition reactions produce cyclic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate involves its role as a nucleophilic catalyst. The compound’s high nucleophilicity allows it to readily donate electrons to electrophilic centers, facilitating various chemical transformations. The diazabicyclo[2.2.2]octane core provides a rigid and stable structure, enhancing its catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which shares the same bicyclic structure but lacks the methyl acetate group.
Quinuclidine: A structurally similar compound with one of the nitrogen atoms replaced by a carbon atom.
Triethylenediamine (TEDA): Another name for DABCO, commonly used in industrial applications.
Uniqueness
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is unique due to the presence of the methyl acetate group, which enhances its solubility and reactivity compared to its parent compound, DABCO. This modification allows for a broader range of applications and improved performance in catalytic processes .
Eigenschaften
CAS-Nummer |
171351-26-1 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.239 |
IUPAC-Name |
methyl 2-(1,4-diazabicyclo[2.2.2]octan-3-yl)acetate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)6-8-7-10-2-4-11(8)5-3-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
KIZREPOLIURKRA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1CN2CCN1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


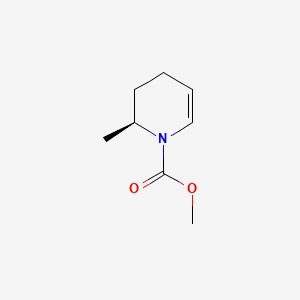

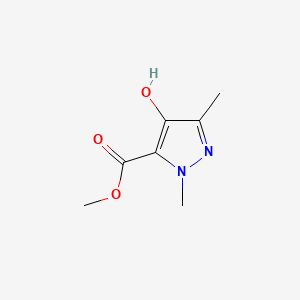
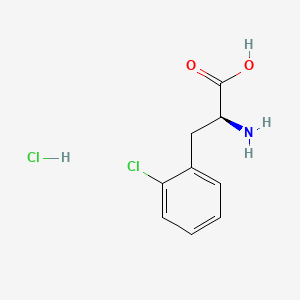
![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)
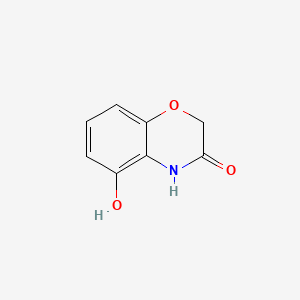
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)
